[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate
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Description
“[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate” is a chemical compound with the molecular formula C16H16ClNO6S . It has a molecular weight of 385.8 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a benzazepin ring, a phenol group, and a sulfate group . The structure also includes a chlorine atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.8 g/mol . Its exact mass and monoisotopic mass are 385.0386861 g/mol . It has a topological polar surface area of 125 Ų . The compound has 4 hydrogen bond donors and 7 hydrogen bond acceptors .Scientific Research Applications
1. Chemical Structure and Bonding
- The research by Blanco et al. (2012) on related benzazepine compounds highlights the importance of hydrogen bonding in determining the molecular structure and properties. These compounds exhibit disordered but correlated hydrogen bonds, which play a significant role in their chemical behavior and potential applications in scientific research (Blanco, Palma, Cobo, & Glidewell, 2012).
2. Synthesis Techniques
- Ackerman, Horning, and Muchowski (1972) demonstrated methods for synthesizing benzazepine derivatives, providing insights into the chemical pathways that can be utilized for the synthesis of [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate (Ackerman, Horning, & Muchowski, 1972).
3. Isomorphism and Crystal Structure
- Acosta et al. (2009) investigated the isomorphism and crystal structure of similar benzazepine derivatives, which can provide valuable information for understanding the crystalline structure and physical properties of [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate (Acosta, Bahsas, Palma, Cobo, Hursthouse, & Glidewell, 2009).
4. Ligand Properties for Neuroreceptors
- Chumpradit et al. (1991) synthesized and resolved benzazepine derivatives that have high affinity and selectivity for CNS D1 dopamine receptors. This research suggests potential applications of [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate in neuroscience and pharmacology, particularly in the study of dopamine receptors (Chumpradit, Kung, Billings, & Kung, 1991).
5. Potential Pharmacological Applications
- Neumeyer et al. (1991) explored benzazepines as high-affinity ligands for D1 dopamine receptors, indicating the potential for [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate to be used in pharmacological studies related to the central nervous system (Neumeyer, Baindur, Niznik, Guan, & Seeman, 1991).
properties
IUPAC Name |
[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(16(15)20)24-25(21,22)23/h1-4,7,13,18-20H,5-6,8H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBJLCPZPHHRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)OS(=O)(=O)O)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007629 |
Source
|
Record name | 9-Chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate | |
CAS RN |
87549-39-1 |
Source
|
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, 8-(hydrogen sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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